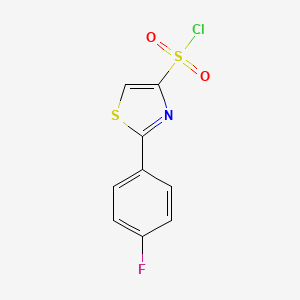
2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Reactivity
- Chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole produces 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, which reacts with amines to create sulfonamides and can undergo nucleophilic substitution reactions. The reaction's regiochemistry is highly dependent on the nature of nucleophiles, allowing for the regioselective synthesis of unique trisubstituted 1,3-thiazoles (Turov, Vinogradova, & Brovarets, 2014).
Synthesis of Derivatives
- Derivatives of 4-benzylsulfanyl-1,3-oxazole and 4-benzylsulfanyl-1,3-thiazole are synthesized using amidophenacylating reagents. Through oxidative chlorination, compounds are converted to 1,3-oxazole-4-sulfonyl and 1,3-thiazol-4-sulfonyl chlorides, which are then used to prepare corresponding sulfonamides (Kornienko, Pil'o, Prokopenko, & Brovarets, 2014).
Antimicrobial Properties
- Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (a linezolid intermediate) show good to potent antimicrobial activity against various bacteria and fungi. The sulfonamide derivatives are particularly potent as antifungal agents compared to carbamate derivatives (Janakiramudu et al., 2017).
Synthesis of Heterocyclic Compounds
- Heterocyclic compounds incorporating a sulfamoyl moiety are synthesized for use as antimicrobial agents. These compounds are obtained through various reactions, including cycloaddition and treatment with elemental sulfur and phenyl isothiocyanate, showing promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Polymer Synthesis
- A diamine containing pyridine and trifluoromethylphenyl groups is used in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers demonstrate high thermal stability, mechanical strength, low dielectric constants, and transparency (Liu et al., 2013).
Crystal Structure Analysis
- The crystal structure of 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole Chloride (FABT) changes when grown from different alcohol solutions. This change in structure is mostly due to hydrogen bond interactions with chloride anions and solvent molecules, demonstrating the compound's solvatomorphism (Kamiński et al., 2010).
Corrosion Inhibition
- Poly[(hydrazinylazo)]thiazoles derivatives, synthesized through various chemical reactions, act as potent corrosion inhibitors for cast iron-carbon alloy in HCl solution. They demonstrate high protection capacities and adhere to the alloy surface, showing potential for industrial applications (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021).
properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S2/c10-16(13,14)8-5-15-9(12-8)6-1-3-7(11)4-2-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULJACLVRVTLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


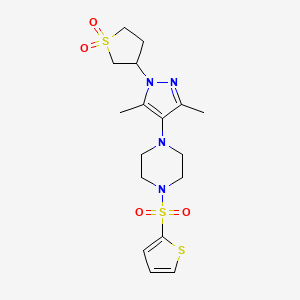
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2717682.png)
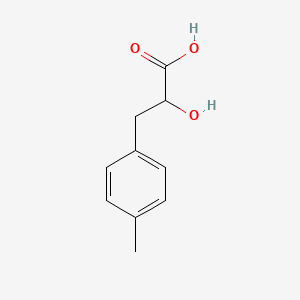
![5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2717684.png)
![N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide](/img/structure/B2717687.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2717688.png)
![2-{1-[(2-cyclopropyl-1,3-benzoxazol-5-yl)carbonyl]piperidin-4-yl}-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B2717689.png)
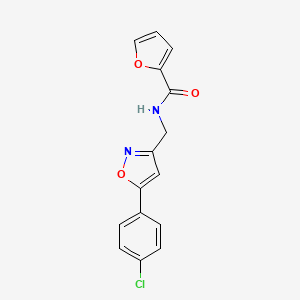
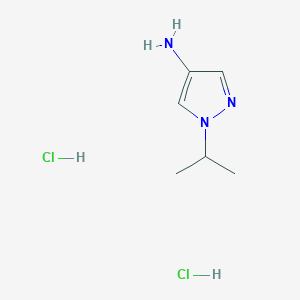
![2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2717694.png)

![1-(2,4-Dichlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2717698.png)
